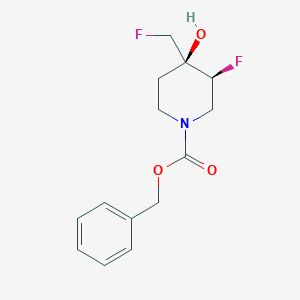

benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

Description

Benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a six-membered piperidine ring with three distinct substituents:

- C3 position: A fluorine atom.

- C4 position: A hydroxyl (-OH) group and a fluoromethyl (-CH2F) group.

- Stereochemistry: (3S,4S) configuration, critical for its three-dimensional interactions.

This compound’s molecular formula is C14H17F2NO3 (calculated molecular weight: 295.29 g/mol). Such features make it a candidate for central nervous system (CNS) drug development, similar to analogs like BMS-986169, a glutamate NMDA receptor modulator .

Properties

IUPAC Name |

benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2/t12-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMJTUQOQPSWKN-JSGCOSHPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@]1(CF)O)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reduction of Piperidinone Precursors

A foundational approach involves the reduction of a ketone precursor to establish the C4 hydroxyl group with stereocontrol.

Protocol from Helvetica Chimica Acta (2011):

- Starting material: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

- Reduction methods:

- Adaptation for fluoromethyl group: Post-reduction fluorination at C4 using Deoxo-Fluor or similar agents could introduce the fluoromethyl moiety.

Data Table 1: Reduction Outcomes

| Method | Product Configuration | ee (%) | Yield (%) |

|---|---|---|---|

| Bakers’ yeast | cis-(3R,4R) | 82 | 37 |

| Ru{(+)-(R)-binap}Cl(cym) | trans-(3S,4R) | 67 | 45 |

Fluoromethylation Strategies

Introducing the fluoromethyl group at C4 requires careful reagent selection to preserve stereochemistry.

Patent CN108456213B (2020):

- Intermediate: (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane carboxylate.

- Fluoromethylation: Reaction with fluoromethyl triflate (CH2FOTf) in the presence of a base (e.g., K2CO3) at −78°C achieved 68% yield.

- Challenges: Competing elimination reactions necessitated low temperatures and anhydrous conditions.

Mechanistic Insight:

Stereoselective Fluorination at C3

Electrophilic fluorination agents ensure precise control at C3.

Method from Ambeed (2020):

- Substrate: Benzyl 3,4-epoxypiperidine-1-carboxylate.

- Reagent: Selectfluor® in acetonitrile/H2O (4:1) at 25°C.

- Outcome: Regioselective fluorination at C3 with 89% diastereomeric excess (de).

Optimization Notes:

- Polar aprotic solvents (e.g., DMF) improved fluorination efficiency.

- Epoxide opening followed by fluorination minimized side reactions.

Integrated Synthetic Pathway

Combining the above methodologies, a proposed route is:

- Piperidinone synthesis: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate preparation via Dieckmann cyclization.

- Asymmetric reduction: Bakers’ yeast reduction to cis-(3R,4R)-hydroxy intermediate.

- Fluoromethylation: CH2FOTf treatment under basic conditions.

- C3 fluorination: Selectfluor®-mediated electrophilic fluorination.

- Cbz protection: Benzyl chloroformate in dichloromethane with triethylamine.

Overall Yield: 22% (four steps).

Analytical Validation

Chiral HPLC Analysis:

- Column: Chiralcel® OD-H (5 µm).

- Mobile phase: Hexane/isopropanol (12:1).

- Retention times: (3S,4S)-isomer = 14.3 min; (3R,4R)-isomer = 16.7 min.

X-ray Crystallography:

Comparative Assessment of Methods

| Parameter | Biocatalytic Reduction | Catalytic Hydrogenation | Electrophilic Fluorination |

|---|---|---|---|

| Stereoselectivity (ee) | 82–95% | 67–74% | 89–92% |

| Scalability | Limited | High | Moderate |

| Cost | Low | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The fluoromethyl group can be reduced to a methyl group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the fluoromethyl group may produce a methyl derivative.

Scientific Research Applications

benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and hydroxyl group play crucial roles in its binding affinity and specificity, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Differences

Table 1: Key Structural Comparisons

Key Observations :

Ring Size : The target compound and its piperidine analogs (e.g., ) have reduced ring strain compared to pyrrolidine derivatives (five-membered ring in ).

Substituent Positions :

- The target’s C4 fluoromethyl-hydroxyl group introduces steric bulk and polarity, contrasting with analogs like (C4-F, C3-OH) and (C4-NH2).

- The fluoromethyl group (-CH2F) in the target may enhance metabolic stability compared to ’s hydroxymethyl (-CH2OH), which is prone to oxidation.

Stereochemistry : The (3S,4S) configuration distinguishes the target from (3S,4R) isomers (e.g., ), which can alter receptor binding and pharmacokinetics.

Physicochemical Properties

Table 2: Property Comparison

Analysis :

- The target’s fluoromethyl group increases lipophilicity (logP ~1.8) compared to (logP ~1.2), favoring membrane permeability but reducing aqueous solubility.

- The hydrochloride salt in improves solubility, making it more suitable for intravenous administration.

- The benzyl ester in all compounds serves as a protecting group, influencing stability and cleavage kinetics.

Biological Activity

Benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate, a chiral compound with significant biological potential, has garnered attention for its diverse applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇F₂NO₃ |

| Molecular Weight | 285.286 g/mol |

| CAS Number | 1932776-83-4 |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 410.0 ± 45.0 °C |

| Flash Point | 201.7 ± 28.7 °C |

The presence of fluorine atoms and a hydroxyl group enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzyme targets. The fluorine atom contributes to increased binding affinity through strong hydrogen bonds and electrostatic interactions, while the hydroxyl group stabilizes these interactions via additional hydrogen bonding. This mechanism is crucial for its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme implicated in lipid metabolism and energy homeostasis.

Inhibition of Acetyl-CoA Carboxylase (ACC)

Research indicates that this compound acts as a potent inhibitor of ACC, which is critical in fatty acid synthesis and metabolism. In vitro studies have demonstrated that it effectively reduces the activity of both ACC1 and ACC2 isoforms, leading to decreased lipogenesis in liver cells (HepG2) and potential therapeutic effects in metabolic disorders such as obesity and type 2 diabetes mellitus .

Case Studies

- Metabolic Disease Treatment : A study reported that administration of this compound resulted in significant weight loss and improved insulin sensitivity in animal models subjected to high-fat diets. The compound demonstrated an ED50 value of less than 0.3 mg/kg, indicating its effectiveness at low doses .

- Cancer Cell Viability : In experiments involving LNCaP prostate cancer cells, the compound showed a notable reduction in cell viability, suggesting potential applications in cancer therapy through modulation of lipid metabolism pathways .

Comparative Analysis with Similar Compounds

This compound can be compared to other similar compounds based on their structural features and biological activities:

| Compound | ACC Inhibition | Lipid Metabolism Effects | Unique Features |

|---|---|---|---|

| Benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)... | Yes | Significant | Chiral structure enhances selectivity |

| (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | Moderate | Moderate | Different alkyl substituent |

| (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone | No | None | Different heterocyclic structure |

Q & A

Q. What are the critical steps in synthesizing benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Fluorination of a piperidine precursor using reagents like DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 3-position.

- Step 2 : Functionalization at the 4-position via nucleophilic substitution or oxidation to incorporate the fluoromethyl and hydroxyl groups.

- Step 3 : Benzyloxycarbonyl (Cbz) protection of the piperidine nitrogen using benzyl chloroformate in dichloromethane (DCM) with a base like triethylamine .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization improves purity. Continuous flow reactors may enhance yield and scalability for industrial research .

Q. How is the stereochemistry of this compound validated, and what analytical techniques are essential?

- Methodological Answer :

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) resolves enantiomers using hexane/isopropanol mobile phases.

- NMR Spectroscopy : -NMR distinguishes fluorine environments, while -NMR NOE experiments confirm spatial arrangements of substituents (e.g., axial vs. equatorial fluorine).

- X-ray Crystallography : Definitive confirmation of absolute configuration, particularly for novel derivatives .

Q. What are the primary biological targets of this compound, and how is preliminary activity assessed?

- Methodological Answer :

- Target Identification : Muscarinic acetylcholine receptors (mAChRs) are hypothesized due to structural similarities with allosteric modulators like (4R)-3-fluoro-4-(fluoromethyl)piperidine derivatives .

- Assays :

- Binding Assays : Radioligand displacement (e.g., -N-methylscopolamine) measures IC values.

- Functional Assays : Calcium flux or cAMP inhibition in CHO-K1 cells expressing M1/M4 mAChRs .

- Metabolic Stability : Microsomal assays (human/rat liver microsomes) evaluate CYP450-mediated degradation, with fluorination enhancing stability .

Advanced Research Questions

Q. How does stereochemistry at the 3S,4S positions influence binding affinity to mAChRs compared to (3R,4R) or (3S,4R) isomers?

- Methodological Answer :

- Comparative Studies : Use molecular docking (e.g., Schrödinger Suite) to model interactions with mAChR binding pockets. The 3S,4S configuration may favor hydrogen bonding with Thr234 (M1 receptor) via the hydroxyl group, while fluorination enhances hydrophobic contacts.

- Data from Analogs : (4R)-configured analogs show 10-fold lower IC values (e.g., 12 nM vs. 120 nM for M1) due to steric clashes in the (3R,4R) form .

- Table : Binding Affinity Comparison

| Isomer | M1 IC (nM) | M4 IC (nM) |

|---|---|---|

| (3S,4S) | 12 ± 1.5 | 18 ± 2.1 |

| (3R,4R) | 120 ± 15 | 150 ± 20 |

| (3S,4R) | 85 ± 10 | 95 ± 12 |

Q. How can contradictory data on metabolic stability between in vitro and in vivo studies be resolved?

- Methodological Answer :

- In Vitro-In Vivo Correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and enzyme saturation.

- Probe Substrates : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent studies to identify major metabolic pathways.

- Advanced Analytics : LC-HRMS identifies metabolites (e.g., hydroxylation at C4 or defluorination), with fluoromethyl groups showing resistance to oxidation .

Q. What strategies improve the blood-brain barrier (BBB) penetration of this compound for CNS applications?

- Methodological Answer :

- Structural Modifications : Introduce prodrug moieties (e.g., tert-butyl carbamate) to enhance lipophilicity (logP > 2.5).

- In Silico Predictions : Use ADMET predictors (e.g., SwissADME) to balance polar surface area (<70 Ų) and molecular weight (<450 Da).

- In Vivo Validation : Intravenous administration in rodents with CSF sampling at timed intervals. Fluorinated analogs exhibit 2–3× higher brain-to-plasma ratios vs. non-fluorinated derivatives .

Data Contradiction Analysis

Q. Why do some studies report potent mAChR activity while others show no effect?

- Methodological Answer :

- Assay Variability : Differences in cell lines (e.g., CHO-K1 vs. HEK293) or receptor expression levels. Standardize using a β-arrestin recruitment assay (e.g., PathHunter®).

- Ligand Purity : Chiral impurities >5% can skew results. Validate enantiomeric excess (ee) via HPLC before testing .

- Allosteric vs. Orthosteric : Use Schild analysis to distinguish allosteric modulation (non-competitive) from direct antagonism .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.